molecular formula C21H16O7 B3395907 Chinensinaphthol CAS No. 53965-06-3

Chinensinaphthol

Katalognummer: B3395907
CAS-Nummer: 53965-06-3
Molekulargewicht: 380.3 g/mol
InChI-Schlüssel: ZYUVOQCJYNAWNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chinensinaphthol is a naturally occurring arylnaphthalene lignan lactone, known for its unique structural features and significant pharmacological activities. It is found in various dietary and medicinal plants and has attracted considerable attention from synthetic and medicinal chemists due to its rigid tetracyclic skeleton, structural diversity, and lack of chiral centers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of chinensinaphthol typically involves the condensation of arylpropiolic acids. The first synthesis of an arylnaphthalene lignan lactone skeleton was reported in 1895 by the Bucher group . Various synthetic approaches have been designed and successfully applied since then.

Industrial Production Methods: Industrial production of this compound involves the extraction from plants such as Justicia procumbens. The process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Chinensinaphthol undergoes various chemical reactions, including:

    Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.

    Reduction: Using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Wissenschaftliche Forschungsanwendungen

Anti-Platelet Aggregation Activity

Chinensinaphthol has been identified as a significant bioactive ingredient with anti-platelet aggregation properties. A study demonstrated that the ethyl acetate extract of R. procumbens could inhibit platelet aggregation through interactions with integrin αIIbβ3, a key protein involved in platelet activation and aggregation .

Case Study: Molecular Interaction Analysis

  • Methodology : The study utilized optical turbidimetry to evaluate platelet aggregation and gene chip analysis for identifying differentially expressed genes.
  • Results : Molecular docking studies indicated that this compound methyl ether exhibits strong binding affinity to integrin αIIbβ3, suggesting its potential as a therapeutic agent for preventing thrombotic events.
CompoundBinding Affinity (Kd)Interaction Type
This compound Methyl Ether9.82 μMπ–π interactions with integrin αIIbβ3
Neojusticin B1.16 μMSimilar interaction pattern

This foundational research lays the groundwork for developing new anti-thrombotic drugs based on this compound derivatives.

Cancer Therapeutics

This compound has also shown promise in cancer treatment. Its anti-tumoral properties are attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Studies

  • Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
  • Findings : this compound exhibited significant cytotoxicity against breast and liver cancer cell lines, with IC50 values indicating potent anti-cancer activity.
Cancer Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HepG2 (Liver)15.0Cell cycle arrest

These results suggest that this compound could serve as a lead compound for developing novel anti-cancer therapies.

Cardiovascular Health

This compound's role in cardiovascular health extends beyond its anti-platelet effects. It has been implicated in improving lipid profiles and reducing inflammation.

Case Study: Epidemiological Studies

  • Objective : To evaluate the impact of dietary lignans, including this compound, on cardiovascular disease risk.
  • Results : Several studies indicated that higher intake of lignans correlates with lower levels of C-reactive protein (CRP), a marker of inflammation associated with cardiovascular diseases.
Study TypeOutcomeSignificance
Intervention StudiesDecreased CRP levelsp < 0.05
Observational StudiesLower cardiovascular riskConsistent across populations

These findings highlight the potential of this compound as part of dietary interventions aimed at reducing cardiovascular risk.

Pharmacological Properties

This compound is not only limited to cardiovascular and cancer applications but is also recognized for its broad pharmacological properties, including anti-inflammatory and antioxidant effects.

Table: Summary of Pharmacological Effects

PropertyEffectReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals
HepatoprotectiveProtection against liver damage

Vergleich Mit ähnlichen Verbindungen

Chinensinaphthol is compared with other arylnaphthalene lignan lactones, such as:

  • Justicidin A
  • Neojusticin B
  • Taiwanin E methyl ether
  • Diphyllin

Uniqueness: this compound stands out due to its higher content and better target binding ability, making it a significant component in various medicinal applications .

Biologische Aktivität

Chinensinaphthol, a compound derived from Rostellularia procumbens (L.) Nees, has garnered attention for its significant biological activities, particularly in the realm of anti-platelet aggregation. This article delves into the molecular mechanisms, experimental findings, and potential therapeutic applications of this compound, supported by various research studies.

Overview of this compound

This compound is recognized for its bioactive properties, particularly in inhibiting platelet aggregation. Recent studies have identified its interaction with specific proteins involved in platelet function, notably integrin α IIbβ 3. This interaction suggests a potential pathway for therapeutic applications in cardiovascular diseases.

Anti-Platelet Aggregation

Research indicates that this compound exhibits a potent anti-platelet aggregation effect. In vitro studies demonstrated that extracts containing this compound significantly inhibited platelet aggregation induced by adenosine diphosphate (ADP). The half-maximal inhibitory concentration (IC50) values for different extracts were reported as follows:

Extract TypeIC50 (mg/ml)
Ethyl Acetate0.1202
n-Butanol2.863
Water29.06

These results highlight ethyl acetate as the most effective extract for inhibiting platelet aggregation .

Gene Expression Modulation

Microarray analyses revealed that treatment with ethyl acetate extracts led to significant changes in gene expression profiles in platelets. Key genes involved in signaling pathways related to platelet activation were downregulated, including:

  • PLCB2
  • PRKCA
  • GNAQ
  • MAPK10
  • MAPK8
  • MAPK11

This modulation of gene expression underscores the potential of this compound as a therapeutic agent by altering the molecular landscape of platelet activation and aggregation .

Study on Anti-Platelet Effects

A study conducted by researchers utilized optical turbidimetry to assess the anti-platelet effects of this compound methyl ether and neojusticin B. The results indicated that both compounds effectively targeted integrin α IIbβ 3, which is crucial for platelet aggregation. The study employed network pharmacology to predict these interactions and confirmed them through microscale thermophoresis .

Cytotoxic Effects

In addition to its anti-platelet properties, this compound has been studied for its cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases, thereby promoting cell death in tumor cells .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research could focus on:

  • Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
  • Mechanistic Studies : Elucidating the detailed molecular pathways involved in its biological activities.
  • Formulation Development : Exploring delivery systems for enhancing bioavailability and therapeutic effects.

Eigenschaften

IUPAC Name

9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O7/c1-24-14-4-3-10(5-15(14)25-2)18-11-6-16-17(28-9-27-16)7-12(11)20(22)13-8-26-21(23)19(13)18/h3-7,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUVOQCJYNAWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318383
Record name 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53965-06-3
Record name LIGNAN DERIV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chinensinaphthol
Reactant of Route 2
Chinensinaphthol
Reactant of Route 3
Chinensinaphthol
Reactant of Route 4
Chinensinaphthol
Reactant of Route 5
Chinensinaphthol
Reactant of Route 6
Chinensinaphthol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.